An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-benzyl-N-(n-butyl)carbamyl Chloride
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-benzyl-N-(n-butyl)carbamyl Chloride
Abstract
N-benzyl-N-(n-butyl)carbamyl chloride is a reactive chemical intermediate belonging to the class of N,N-disubstituted carbamoyl chlorides. Its bifunctional nature, incorporating a stable benzyl group, a flexible n-butyl chain, and a highly electrophilic carbamoyl chloride moiety, makes it a versatile reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis from N-benzyl-N-butylamine, an exploration of its reactivity profile with various nucleophiles, and its application in the development of biologically active compounds, particularly in the agrochemical sector. Safety protocols for handling this and related compounds are also discussed in detail.
Introduction: The Role of N,N-Disubstituted Carbamoyl Chlorides in Synthesis
Carbamoyl chlorides (R₂NCOCl) are a class of acyl chlorides that serve as crucial electrophilic synthons for the introduction of the N,N-disubstituted carbamoyl moiety.[1] This functional group is a cornerstone in the molecular architecture of numerous compounds in the pharmaceutical, agrochemical, and materials science industries.[2] The reactivity of the carbamoyl chloride is centered at the electrophilic carbonyl carbon, making it a prime target for nucleophilic acyl substitution. Unlike their more reactive acyl chloride counterparts, the electron-donating nature of the nitrogen atom provides a degree of stabilization, rendering them less susceptible to hydrolysis and allowing for more controlled reactions.[3]
N-benzyl-N-(n-butyl)carbamyl chloride is a member of this family with two distinct alkyl/aryl groups, providing a specific combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of the final product, such as solubility, lipophilicity, and biological target engagement.
Physicochemical Properties
Specific experimental data for N-benzyl-N-(n-butyl)carbamyl chloride is not widely available in public databases. Therefore, the following tables provide calculated properties for the target compound and experimental data for its key precursor, N-benzyl-N-butylamine.
Table 1: Calculated and General Properties of N-benzyl-N-(n-butyl)carbamyl Chloride
| Property | Value/Description | Source |
| IUPAC Name | N-benzyl-N-butylcarbamoyl chloride | N/A |
| Molecular Formula | C₁₂H₁₆ClNO | Calculated |
| Molecular Weight | 225.71 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid. | Analogy |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols). | Analogy |
| CAS Number | Not assigned or readily available in public databases. | N/A |
Table 2: Experimental Properties of the Precursor, N-benzyl-N-butylamine
| Property | Value | Source |
| CAS Number | 2403-22-7 | [4][5] |
| Molecular Formula | C₁₁H₁₇N | [5] |
| Molecular Weight | 163.26 g/mol | [5] |
| Boiling Point | 87-89 °C at 3 mmHg | [4] |
| Density | 0.911 g/mL at 25 °C | [4] |
| Refractive Index | n²⁰/D 1.501 | [4] |
Synthesis of N-benzyl-N-(n-butyl)carbamyl Chloride
The most direct and widely employed method for synthesizing N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[6] The use of triphosgene is preferred in a laboratory setting due to its solid state and reduced handling risks compared to gaseous phosgene. The reaction proceeds via the nucleophilic attack of the secondary amine on a carbonyl group of the phosgene equivalent, followed by the elimination of HCl.
Causality Behind Experimental Choices
-
Reagent Selection (Triphosgene): Triphosgene is a stable, crystalline solid that serves as a safer and more easily handled source of phosgene.[3] In solution, and often with catalytic activation, it decomposes to release three equivalents of phosgene in situ, minimizing the risk associated with handling the highly toxic gas directly.
-
Stoichiometry: The stoichiometry is critical. One equivalent of triphosgene delivers three equivalents of phosgene. Therefore, approximately one-third of a molar equivalent of triphosgene is required per equivalent of the secondary amine. A slight excess of the amine is sometimes used to ensure the complete consumption of the phosgene equivalent, though using a non-nucleophilic base is more common.
-
Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or toluene is essential to prevent reaction with the solvent. The solvent must be anhydrous, as carbamoyl chlorides are moisture-sensitive.[2]
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to act as an acid scavenger.[6]
-
Temperature Control: The reaction is exothermic. It is typically initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is adapted from established methods for the synthesis of carbamoyl chlorides and should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.[3]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add N-benzyl-N-butylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.
-
Reaction: Add the triphosgene solution dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with cold water (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, likely a colorless to pale yellow oil, can be purified by vacuum distillation if necessary to remove any non-volatile impurities.
Chemical Reactivity and Mechanistic Considerations
The reactivity of N-benzyl-N-(n-butyl)carbamyl chloride is dominated by nucleophilic acyl substitution at the carbonyl carbon. The reaction can proceed through two primary mechanistic pathways, the choice of which is dictated by the nucleophile, solvent, and steric/electronic properties of the carbamoyl chloride itself.
Reaction Mechanisms
-
Dissociative Sₙ1-like Pathway: In polar, protic solvents (solvolysis), N,N-disubstituted carbamoyl chlorides often react via a dissociative Sₙ1-like mechanism. This pathway involves a rate-determining ionization to form a planar, resonance-stabilized carbamoyl cation and a chloride ion. This cation is then rapidly trapped by the solvent nucleophile. The lone pair on the nitrogen atom significantly stabilizes the positive charge through resonance, making this pathway favorable.[1]
-
Associative Addition-Elimination Pathway: With strong, non-solvent nucleophiles (e.g., amines, alkoxides) in aprotic solvents, the reaction typically proceeds through a bimolecular addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion is expelled, reforming the carbonyl double bond.
Caption: Competing mechanistic pathways for carbamoyl chloride reactivity.
Reactions with Nucleophiles
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Hydrolysis: Reaction with water leads to the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the parent secondary amine (N-benzyl-N-butylamine) and carbon dioxide. This highlights the need for anhydrous conditions during synthesis and storage.
-
Alcohols/Phenols: In the presence of a base, alcohols and phenols react to form stable carbamate esters. This reaction is fundamental for creating the carbamate linkage found in many pharmaceuticals and agrochemicals.
-
Amines: Reaction with primary or secondary amines yields substituted ureas. This is a highly efficient method for forming the urea functional group, a common pharmacophore. Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the HCl byproduct.
-
Carboxylic Acids: Carbamoyl chlorides can react with carboxylic acids, often in the presence of a non-nucleophilic base, to form mixed anhydrides, which can then be used to form amides.[7]
Applications in Research and Development
The primary utility of N-benzyl-N-(n-butyl)carbamyl chloride is as an intermediate for the synthesis of more complex molecules, particularly ureas and carbamates, which exhibit a wide range of biological activities.
Agrochemicals: Synthesis of Herbicidal Ureas
A significant application of N,N-disubstituted carbamoyl chlorides is in the preparation of pesticides, especially herbicidal ureas.[6] The reaction of a carbamoyl chloride with an appropriate aniline derivative yields a substituted urea that can act as a potent inhibitor of photosynthesis in target weeds. For instance, N-benzyl-N-(n-butyl)carbamyl chloride can be reacted with a substituted aniline to produce a specific N,N,N'-trisubstituted urea with potential herbicidal properties.[6] Such compounds are valued for their ability to control the growth of weed grasses and broadleaved weeds in various crops.[6]
Drug Discovery and Development
The carbamoyl moiety introduced by this reagent is a key structural element in many therapeutic agents. The benzyl and n-butyl groups can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity (logP), membrane permeability, and metabolic stability. While specific drug candidates synthesized directly from N-benzyl-N-(n-butyl)carbamyl chloride are not prominent in the literature, its potential as a building block in lead optimization is clear. It allows for the systematic introduction of the N-benzyl-N-butyl carbamoyl group to explore structure-activity relationships (SAR) in a drug discovery campaign.
Safety, Handling, and Toxicology
N-benzyl-N-(n-butyl)carbamyl chloride should be handled with extreme care, assuming it possesses hazards similar to other carbamoyl chlorides and its precursors.
-
General Hazards: Carbamoyl chlorides are corrosive and lachrymatory. They are moisture-sensitive and react with water to release HCl gas.[2] Inhalation can cause severe respiratory irritation. Direct contact causes serious skin and eye burns.
-
Precursor Hazards (Benzyl Chloride): The precursor, benzyl chloride (CAS 100-44-7), is a known lachrymator, is toxic by inhalation, corrosive, and classified as a probable human carcinogen (Group B2) by the EPA.[8][9]
-
Reagent Hazards (Phosgene/Triphosgene): Phosgene is an extremely toxic gas. Triphosgene, while safer to handle as a solid, must be treated with caution as it can decompose to release phosgene upon heating or contact with nucleophiles. All manipulations should be conducted in a certified chemical fume hood.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9]
-
Ventilation: All work must be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials such as strong bases, alcohols, and amines.[2]
-
Spills: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal. Do not use water to clean up spills.
Conclusion
N-benzyl-N-(n-butyl)carbamyl chloride is a valuable synthetic intermediate whose utility is derived from the high reactivity of its carbamoyl chloride group. It provides a reliable method for introducing the N-benzyl-N-butyl-carbamoyl moiety, enabling the synthesis of complex ureas and carbamates. While specific physical and toxicological data are scarce, its chemical behavior can be confidently predicted from the extensive studies on analogous N,N-disubstituted carbamoyl chlorides. Its demonstrated use in the synthesis of potential agrochemicals underscores its importance as a building block for creating functional molecules. Proper adherence to stringent safety protocols is paramount when handling this reactive compound and its hazardous precursors.
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